(4-Bromo-2-fluorophenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

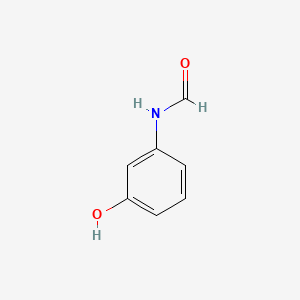

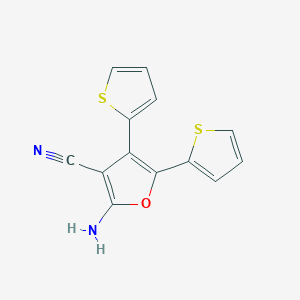

“(4-Bromo-2-fluorophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6BrFO3 . It has a molecular weight of 249.04 . The compound is typically stored at room temperature and appears as a solid .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-fluorophenoxy)acetic acid” can be represented by the InChI code: 1S/C8H6BrFO3/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) . This indicates that the compound contains a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid group via an oxygen atom .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structural Properties : The synthesis of 2-(4-fluorophenoxy)acetic acid, a related compound, involved refluxing 4-fluoro-phenol with ethyl chloroacetate. The resulting compound exhibited specific crystalline properties, providing insights into its kinetic stability and chemical reactivity (Prabhuswamy et al., 2021).

Crystal Structures and Hydrogen Bonding : Research on the morpholinium salts of phenoxyacetic acid and its analogues, including (4-fluorophenoxy)acetic acid, revealed one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, contributing to our understanding of their structural properties (Smith & Lynch, 2015).

Chemical Properties and Applications

Study on Alkylating Agents : A study involving [4-(2-Bromoalkanoyl)phenoxy]acetic acids, closely related to the subject compound, investigated the correlation between alkylating ability and diuretic activity, indicating diverse chemical applications of such compounds (Koechel, Rankin, & Sloan, 1979).

Polymeric Structures in Crystal Structures : Analysis of the crystal structures of the ammonium salts of phenoxyacetic acid, including (4-fluorophenoxy)acetic acid, highlighted two-dimensional layered structures based on cyclic hydrogen-bonded motifs, which is crucial for understanding the material properties of these compounds (Smith, 2014).

Fluorinated Derivatives for pH Measurement : Research into fluorinated derivatives of aminophenol, which shares similarities with (4-Bromo-2-fluorophenoxy)acetic acid, focused on creating pH-sensitive probes, indicating potential biomedical applications (Rhee, Levy, & London, 1995).

Antioxidant Activity of Bromophenols : Studies on bromophenols, structurally similar to (4-Bromo-2-fluorophenoxy)acetic acid, from marine algae have shown significant antioxidant activity, suggesting potential applications in food and pharmaceuticals (Li et al., 2007; Li et al., 2011)(Li et al., 2011).

Base-Catalysed Protopropic Rearrangement : Research on the base-catalysed prototropic rearrangement of bromo-substituted compounds, related to (4-Bromo-2-fluorophenoxy)acetic acid, provided insights into their chemical reactivity under different conditions, which is vital for synthetic applications (Mare & Singh, 1973).

Coordination Polymeric Structures : Investigations into the coordination polymeric structures of caesium complexes with phenoxyacetic acids, including analogues of (4-fluorophenoxy)acetic acid, contributed to the understanding of their potential in creating two-dimensional coordination polymers (Smith & Lynch, 2014).

Safety And Hazards

properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXDHKIIFGVHOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368669 |

Source

|

| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluoro-phenoxy)-acetic acid | |

CAS RN |

451-90-1 |

Source

|

| Record name | 2-(4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)